
4-Isothiocyanatophenyl 4-(undecyloxy)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Isothiocyanatophenyl 4-(undecyloxy)benzoate is a chemical compound known for its unique structural properties and applications in various scientific fields It is characterized by the presence of an isothiocyanate group attached to a phenyl ring, which is further connected to an undecyloxy benzoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isothiocyanatophenyl 4-(undecyloxy)benzoate typically involves the reaction of 4-isothiocyanatophenol with 4-(undecyloxy)benzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane or chloroform for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Isothiocyanatophenyl 4-(undecyloxy)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions, forming thiourea derivatives.
Oxidation Reactions: The phenyl ring can undergo oxidation to form quinones under specific conditions.
Reduction Reactions: The compound can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines and alcohols, with reactions typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Thiourea Derivatives: Formed from nucleophilic substitution at the isothiocyanate group.
Quinones: Resulting from the oxidation of the phenyl ring.
Amines: Produced through reduction reactions.
Aplicaciones Científicas De Investigación
4-Isothiocyanatophenyl 4-(undecyloxy)benzoate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of liquid crystals for display technologies and other advanced materials.
Mecanismo De Acción
The mechanism of action of 4-Isothiocyanatophenyl 4-(undecyloxy)benzoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The isothiocyanate group can react with nucleophilic sites in proteins and enzymes, leading to the formation of covalent adducts.
Pathways Involved: The compound can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation, contributing to its bioactivity.
Comparación Con Compuestos Similares
4-Isothiocyanatophenyl 4-(undecyloxy)benzoate can be compared with other similar compounds, such as:
4-Isothiocyanatophenyl 4-(trans-4-alkylcyclohexyl)benzoates: These compounds have similar structural features but differ in the alkyl chain length and cyclohexyl group, affecting their liquid crystalline properties.
4-(Undecyloxy)benzoic Acid: This compound lacks the isothiocyanate group, resulting in different reactivity and applications.
The uniqueness of this compound lies in its combination of the isothiocyanate and undecyloxy benzoate moieties, which confer distinct chemical and physical properties.
Propiedades
Número CAS |
137225-51-5 |
|---|---|
Fórmula molecular |
C25H31NO3S |
Peso molecular |
425.6 g/mol |
Nombre IUPAC |
(4-isothiocyanatophenyl) 4-undecoxybenzoate |
InChI |
InChI=1S/C25H31NO3S/c1-2-3-4-5-6-7-8-9-10-19-28-23-15-11-21(12-16-23)25(27)29-24-17-13-22(14-18-24)26-20-30/h11-18H,2-10,19H2,1H3 |
Clave InChI |
TUAPKAGWWATTEE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)N=C=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


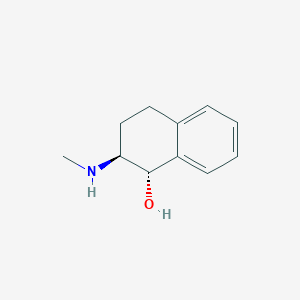
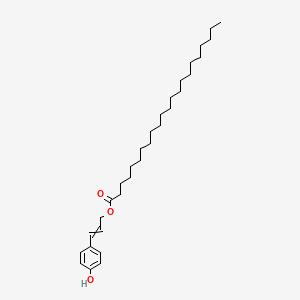
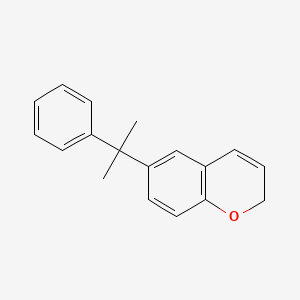
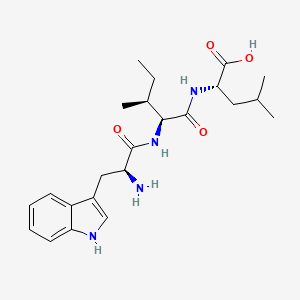
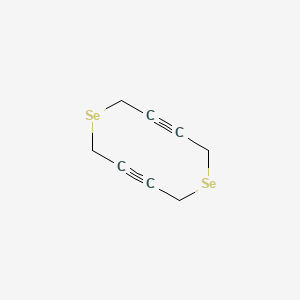
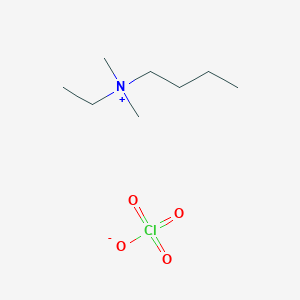
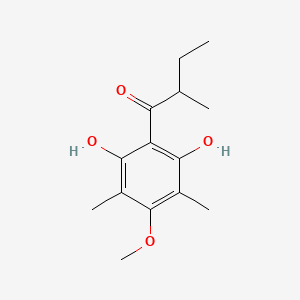
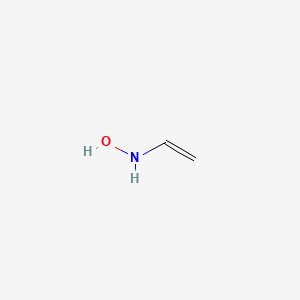
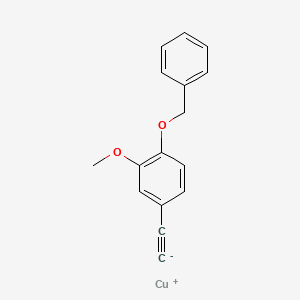


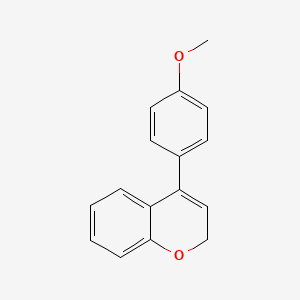
![5,6-Dihydro-2H-[1,3]dithiolo[4,5-b][1,4]dioxin-2-one](/img/structure/B14277936.png)
![1-Oxaspiro[4.5]decan-7-one, 4-methyl-](/img/structure/B14277947.png)
